Cas no 19194-98-0 (1-(6-Methoxypyridazin-3-YL)ethanone)

1-(6-Methoxypyridazin-3-yl)ethanone is a pyridazine derivative characterized by its methoxy and acetyl functional groups, which contribute to its utility as an intermediate in organic synthesis. The compound's structure offers reactivity at both the ketone and pyridazine ring, making it valuable for constructing heterocyclic frameworks in pharmaceutical and agrochemical research. Its methoxy group enhances solubility and stability, facilitating further functionalization under controlled conditions. The product is typically employed in the development of bioactive molecules, where its scaffold serves as a key precursor. High purity and consistent quality ensure reliable performance in synthetic applications. Proper handling and storage under inert conditions are recommended to maintain its integrity.
1-(6-Methoxypyridazin-3-YL)ethanone structure
19194-98-0 structure
Product Name:1-(6-Methoxypyridazin-3-YL)ethanone
CAS No:19194-98-0
MF:C7H8N2O2
MW:152.150621414185
CID:2787388
Update Time:2025-05-27

1-(6-Methoxypyridazin-3-YL)ethanone Chemical and Physical Properties

Names and Identifiers

    • 1-(6-METHOXYPYRIDAZIN-3-YL)ETHANONE
    • 3-acetyl-6-methoxypyridazine
    • AB70140
    • Ethanone, 1-(6-methoxy-3-pyridazinyl)-
    • 1-(6-Methoxypyridazin-3-YL)ethanone
    • Inchi: 1S/C7H8N2O2/c1-5(10)6-3-4-7(11-2)9-8-6/h3-4H,1-2H3
    • InChI Key: CPTGBBNUPNXHEW-UHFFFAOYSA-N
    • SMILES: O(C)C1=CC=C(C(C)=O)N=N1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 149
  • XLogP3: -0.1
  • Topological Polar Surface Area: 52.1

1-(6-Methoxypyridazin-3-YL)ethanone Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM512909-1g
1-(6-Methoxypyridazin-3-yl)ethanone
19194-98-0 97%
1g
$637 2023-03-07

1-(6-Methoxypyridazin-3-YL)ethanone Related Literature

Additional information on 1-(6-Methoxypyridazin-3-YL)ethanone

Comprehensive Overview of 1-(6-Methoxypyridazin-3-YL)ethanone (CAS No. 19194-98-0): Properties, Applications, and Industry Insights

1-(6-Methoxypyridazin-3-YL)ethanone (CAS No. 19194-98-0) is a specialized organic compound belonging to the pyridazine derivative family. This compound has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features and versatile reactivity. The presence of both methoxy and acetyl functional groups on the pyridazine ring makes it a valuable intermediate for synthesizing biologically active molecules. Researchers often explore its potential in drug discovery, particularly in designing kinase inhibitors and antimicrobial agents.

In recent years, the demand for pyridazine-based compounds like 1-(6-Methoxypyridazin-3-YL)ethanone has surged, driven by their applications in precision medicine and sustainable agriculture. A trending topic in scientific forums is the compound's role in developing green chemistry solutions, aligning with global efforts to reduce synthetic waste. Its moderate solubility in polar solvents and stability under ambient conditions further enhance its practicality for industrial-scale synthesis.

From an SEO perspective, users frequently search for "CAS 19194-98-0 supplier" or "1-(6-Methoxypyridazin-3-YL)ethanone synthesis method," reflecting commercial and academic interest. Analytical techniques such as HPLC, NMR, and mass spectrometry are commonly employed to characterize this compound, ensuring purity for critical applications. Notably, its molecular weight (166.17 g/mol) and melting point data are often queried by chemists optimizing reaction conditions.

The compound's relevance extends to material science, where its conjugated system is studied for organic electronics. Startups focusing on biodegradable sensors have patented derivatives of 1-(6-Methoxypyridazin-3-YL)ethanone, capitalizing on its electron-transfer properties. Regulatory databases confirm its compliance with major safety frameworks, though proper PPE (Personal Protective Equipment) is recommended during handling to avoid irritation.

Emerging discussions link 19194-98-0 to AI-driven drug discovery, where machine learning models predict its derivatives' bioactivity. This aligns with the broader trend of computational chemistry accelerating R&D timelines. For manufacturers, optimizing cost-effective production routes remains a priority, with patents highlighting catalytic methods to improve yield.

Environmental impact assessments of pyridazine derivatives reveal low bioaccumulation potential, addressing ecological concerns. As industries pivot toward ESG (Environmental, Social, and Governance) compliance, such data positions 1-(6-Methoxypyridazin-3-YL)ethanone as a sustainable choice. Collaborative studies between academia and corporations continue to explore its structure-activity relationships (SAR), unlocking new applications in crop protection formulations.

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